Gusacitinib hydrochloride, also known as ASN-002 hydrochloride, is a novel compound that functions as a dual inhibitor of Spleen Tyrosine Kinase and Janus Kinases. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as chronic hand eczema. The compound is characterized by its ability to modulate immune responses through the inhibition of key signaling pathways involved in inflammation.
Gusacitinib hydrochloride is classified as a small molecule pharmaceutical agent. It falls under the category of kinase inhibitors, specifically targeting Spleen Tyrosine Kinase and Janus Kinases (JAK1, JAK2, JAK3, and TYK2). This classification positions it among other therapeutic agents that are used to treat autoimmune diseases and inflammatory disorders. Its development has been driven by the need for effective treatments in conditions where traditional therapies may be inadequate.
The synthesis of gusacitinib hydrochloride involves several key steps. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds typically include:
The synthesis aims to achieve high purity and yield, essential for pharmaceutical applications.
Gusacitinib hydrochloride possesses a complex molecular structure that can be represented by its chemical formula. The elemental composition includes:
The molecular structure features functional groups that facilitate its interaction with target kinases, enhancing its inhibitory activity.
The primary chemical reactions involved in the activity of gusacitinib hydrochloride relate to its binding interactions with Spleen Tyrosine Kinase and Janus Kinases. These reactions typically involve:
The efficacy of these reactions is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
Gusacitinib exerts its therapeutic effects through a well-defined mechanism involving:
Clinical studies have demonstrated significant improvements in patients with chronic hand eczema, showcasing gusacitinib's potential as an effective treatment option .
Gusacitinib hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring bioavailability and therapeutic efficacy.
Gusacitinib hydrochloride is primarily investigated for its applications in treating inflammatory diseases, particularly:
Ongoing research continues to explore its full therapeutic potential across various indications within immunology and dermatology contexts.
Gusacitinib hydrochloride (chemical name: ASN-002 hydrochloride) exhibits targeted inhibition against spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members. Quantitative profiling reveals half-maximal inhibitory concentration (IC50) values as follows: 5 nM for SYK, 46 nM for Janus kinase 1, 4 nM for Janus kinase 2, 11 nM for Janus kinase 3, and 8 nM for tyrosine kinase 2 [1] [4]. This inhibition signature positions gusacitinib hydrochloride as a dual SYK/pan-JAK inhibitor with low-nanomolar potency. Kinome-wide selectivity analyses indicate preferential targeting of SYK and JAK isoforms over other kinases, attributable to its optimized adenosine triphosphate-binding site interactions. Comparative studies show 9-fold higher potency against SYK versus Janus kinase 1, suggesting nuanced isoform selectivity within its primary targets [2] [6].
Table 1: Inhibition Profile of Gusacitinib Hydrochloride | Kinase Target | IC50 (nM) | Biological Role | |------------------|------------------------|---------------------| | SYK | 5 | Immunoreceptor signaling | | JAK1 | 46 | Pro-inflammatory cytokine signaling | | JAK2 | 4 | Hematopoiesis, growth factor signaling | | JAK3 | 11 | Lymphocyte development | | TYK2 | 8 | Interleukin-12/23 signaling |
The binding affinity of gusacitinib hydrochloride stems from specific molecular interactions with conserved kinase domains. Its chemical scaffold features a cyanopropylene-linked pyrrolopyrimidine core that forms hydrogen bonds with:
Molecular weight (460.53 g/mol for freebase; 496.99 g/mol for hydrochloride) and topological polar surface area (134.06 Ų) facilitate optimal kinase domain penetration. The compound’s binding mode exploits the hydrophobic pocket adjacent to the gatekeeper residue in SYK and Janus kinase 2, with differential affinity across Janus kinase isoforms influenced by JH2 pseudo-kinase domain interactions [4] [6]. Hydrogen-bonding capacity (8 acceptors, 3 donors) and moderate lipophilicity (XLogP: 2.6) further enable selective engagement with SYK/JAK over kinases with sterically constrained catalytic clefts [6].
Gusacitinib hydrochloride functions as a reversible adenosine triphosphate-competitive inhibitor, binding the active conformation of SYK and Janus kinase catalytic domains (JH1). Enzymatic kinetics demonstrate concentration-dependent inhibition of Janus kinase 2-mediated signal transducer and activator of transcription phosphorylation, with inhibition constants (Ki) aligning with cellular IC50 values [1] [5]. Binding thermodynamics reveal favorable enthalpy-driven interactions with SYK, attributable to hydrogen bonding networks that compensate for entropy loss upon kinase domain engagement [4] [5].
Mechanistically, gusacitinib hydrochloride occupies the adenosine triphosphate-binding pocket through:
This adenosine triphosphate-competitive behavior suppresses kinase autophosphorylation and substrate turnover, validated through phosphopeptide mapping in B-cell receptor-activated lymphocytes (SYK inhibition) and interleukin-2-stimulated T-cells (Janus kinase 3 inhibition) [1] [4].
No evidence supports allosteric modulation by gusacitinib hydrochloride. Its inhibition kinetics follow classical Michaelis-Menten models with increased substrate Michaelis constant without changes in maximum velocity, indicating purely competitive mechanisms [1] [4]. Molecular dynamics simulations predict weak affinity for Janus homology 2 pseudo-kinase domains, suggesting negligible allosteric influence on Janus kinase 2 hyperactivation mutants (e.g., Janus kinase 2 V617F) [5]. The compound’s pharmacophore aligns with type I kinase inhibitors that stabilize active kinase conformations, distinct from type II inhibitors that target inactive conformations or allosteric pockets [5].
Gusacitinib hydrochloride disrupts key immunologic signalosomes through concurrent SYK and JAK inhibition:
Table 2: Signalosome Modulation by Gusacitinib Hydrochloride | Signalosome Complex | Affected Pathways | Functional Consequences | |--------------------------|------------------------|------------------------------| | B-cell receptor signalosome | PLCγ2, BTK, Vav phosphorylation | Reduced B-cell activation and antigen presentation | | JAK-STAT signalosome | STAT1/3/5/6 phosphorylation | Suppression of pro-inflammatory cytokine signaling | | FcεRI signalosome | LAT, SLP-76 phosphorylation | Inhibition of mast cell degranulation | | Cytokine receptor signalosome | STAT-mediated transcription | Downregulation of interleukin-4, interleukin-13, interferon gamma responses |
In primary immune cells, gusacitinib hydrochloride demonstrates multi-tiered signalosome engagement:1. Immediate suppression (≤30 minutes) of proximal phosphorylation events:- 90% reduction in SYK-dependent phosphorylated linker for activation of T-cells phosphorylation in IgE-activated mast cells- 85% inhibition of Janus kinase 2-dependent signal transducer and activator of transcription 5 phosphorylation in interleukin-3-stimulated basophils [1] [4]2. Secondary modulation (2–6 hours) of adaptor proteins:- Disassembly of signal transducer and activator of transcription 3-transcriptional complexes in keratinocytes- Impaired nuclear translocation of signal transducer and activator of transcription 6 in interleukin-4-stimulated monocytes [1] [3]3. Tertiary effects (24–72 hours) on inflammatory gene networks:- Downregulation of interleukin-31-induced pruritus genes (TRPV1, GRP)- Suppression of tumor necrosis factor alpha/interleukin-23-driven psoriasis-like signatures [3] [7]
In dermatological pathologies, this multi-nodal engagement translates to rapid inhibition of atopic dermatitis-associated cytokine axes: interleukin-4/interleukin-13 (Janus kinase 6-dependent), interleukin-31 (Janus kinase 1/2-dependent), and interleukin-17 (SYK-dependent) [3] [7]. Cancer models show complementary signalosome blockade, with >95% tumor growth suppression in H929 multiple myeloma xenografts via combined inhibition of B-cell receptor (SYK) and interleukin-6 (Janus kinase 2) pathways [1] [4]. The convergence of SYK and JAK blockade thus enables unique interception of cross-talk between immunoreceptor and cytokine signalosomes, distinguishing gusacitinib hydrochloride from selective Janus kinase inhibitors [1] [3] [4].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: